molecular formula C7H11N3O B3025540 N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide CAS No. 300731-86-6

N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

Cat. No. B3025540
CAS RN: 300731-86-6
M. Wt: 153.18 g/mol
InChI Key: ILCJEJQTTQLILC-UHFFFAOYSA-N
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Description

“N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide” is a derivative of pyrazole, which is a basic heterocyclic organic compound consisting of a five-membered ring with two nitrogen atoms and three carbon atoms . It’s one of several isomeric derivatives of pyrazole that contain two methyl substituents .


Synthesis Analysis

The synthesis of pyrazole-based compounds often involves the condensation of acetylacetone and hydrazine . For instance, the synthesis of “N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine” was prepared by the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 hours .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide derivatives have been synthesized and evaluated for their potential as antipsychotic agents. Notably, compounds in this series, such as 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, showed an antipsychotic-like profile in animal behavioral tests. These compounds were distinct in not interacting with dopamine receptors, a common target of many antipsychotics (Wise et al., 1987).

Structural Characterization and Biological Activity

  • The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide was synthesized, structurally characterized, and found to have moderate herbicidal and fungicidal activities. This highlights the diverse biological applications of this compound derivatives (霍静倩 et al., 2016).

Antioxidant Activity

  • Pyrazole-acetamide derivatives, such as N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide, have been used to synthesize coordination complexes with notable antioxidant activity. These studies emphasize the potential of these compounds in antioxidant applications (Chkirate et al., 2019).

Molecular Conformations and Hydrogen Bonding Studies

  • Research on 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides has provided insights into different molecular conformations and the role of hydrogen bonding in these structures, contributing to the understanding of molecular interactions in such compounds (Narayana et al., 2016).

Antitumor Activity and Molecular Docking

  • Certain pyrimidiopyrazole derivatives, including N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl) acetamide, demonstrated notable antitumor activity against HepG2 cell lines. Molecular docking studies have been used to evaluate the interaction of these compounds with synthase complexes, providing insights into their potential as anticancer agents (Fahim et al., 2019).

Synthesis and Metal Complex Characterization

  • The synthesis of metal complexes using N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylcarbamothioyl) acetamide showcases the compound's versatility in forming metal coordination structures. These complexes have been characterized, adding to the knowledge of metal-ligand interactions (Sarhan et al., 2017).

Corrosion Inhibition Studies

  • Derivatives of dimethyl-1H-pyrazole, such as (E)-N'-benzylidene-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, have been investigated as corrosion inhibitors for mild steel in acidic environments. These studies highlight their potential application in industrial corrosion protection (El Arrouji et al., 2020).

properties

IUPAC Name

N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-4-7(8-6(3)11)5(2)10-9-4/h1-3H3,(H,8,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCJEJQTTQLILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357568
Record name N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

300731-86-6
Record name N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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